

Application Notes and Protocols for Studying FMN Riboswitch Function Using Roseoflavin

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Compound of Interest

Compound Name: Roseoflavin

Cat. No.: B8055964

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboswitches are structured non-coding RNA elements, typically found in the 5'-untranslated region of bacterial messenger RNA (mRNA), that regulate gene expression in response to binding a specific small molecule metabolite.[1][2][3][4] The flavin mononucleotide (FMN) riboswitch, a key regulator of riboflavin (vitamin B2) biosynthesis and transport, represents a promising target for novel antibacterial agents.[5][6][7][8] **Roseoflavin**, a natural antibiotic analog of riboflavin, has been identified as a potent modulator of the FMN riboswitch.[1][2][5][9]

Upon transport into the bacterial cell, **roseoflavin** is metabolized into **roseoflavin** mononucleotide (RoFMN).[6][10] This active metabolite mimics FMN and binds to the aptamer domain of the FMN riboswitch, inducing a conformational change in the downstream expression platform.[2][5][7] This change typically leads to the formation of a transcriptional terminator or sequestration of the ribosome binding site, resulting in the downregulation of genes essential for riboflavin synthesis and transport.[3][11] The subsequent riboflavin starvation inhibits bacterial growth, highlighting the potential of **roseoflavin** and its derivatives as antibacterial compounds.[3][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing **roseoflavin** as a chemical probe to investigate the function of FMN riboswitches, assess their potential as drug targets, and screen for novel antibacterial compounds.

Data Presentation

Table 1: Ligand Binding Affinities and Inhibition Constants for FMN Riboswitches

Ligand	Riboswitch Source	Method	Parameter	Value	Reference
FMN	Bacillus subtilis (ribD)	Photoaffinity Labeling Competition	IC ₅₀	0.4 ± 0.01 μM	[12]
Roseoflavin	Bacillus subtilis (ribD)	Photoaffinity Labeling Competition	IC ₅₀	7.0 ± 0.18 μM	[12]
FMN	Bacillus subtilis (ribG)	In Vitro Transcription/ Translation	T ₅₀	46 ± 6 μM	[10]
RoFMN	Bacillus subtilis (ribG)	In Vitro Transcription/ Translation	T ₅₀	40 ± 4 μM	[10]
FMN	Streptomyces coelicolor (ribB)	In Vitro Transcription/ Translation	T ₅₀	50 ± 8 μM	[10]
RoFMN	Streptomyces coelicolor (ribB)	In Vitro Transcription/ Translation	T ₅₀	25 ± 4 μM	[10]
RoFMN	Streptomyces davawensis (ribA)	In Vitro Transcription/ Translation	T ₅₀	25 ± 4 μM	[10]
FMN	Streptomyces davawensis (ribA)	In Vitro Transcription/ Translation	T ₅₀	94 ± 5 μM	[10]

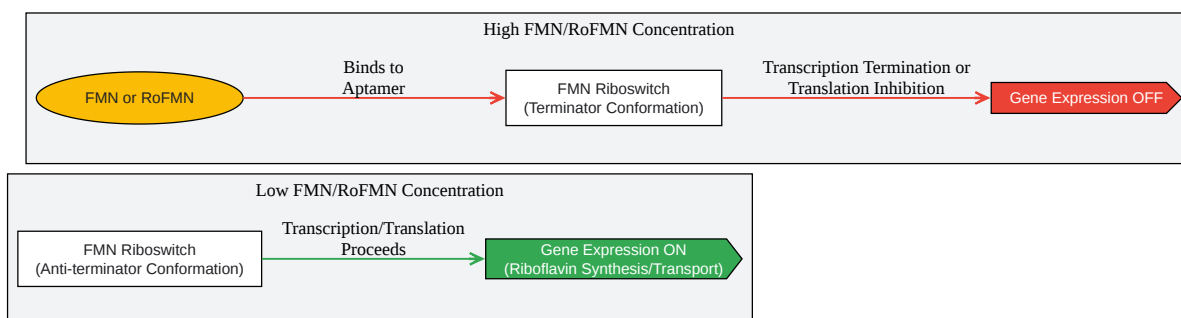
IC₅₀: Half-maximal inhibitory concentration. T₅₀: Concentration for 50% reduction in reporter activity.

Table 2: Effect of Roseoflavin on Riboflavin Biosynthesis Enzyme Activity

Organism	Condition	Time (h)	RibB Activity (% of Control)	Reference
Streptomyces coelicolor	+ Riboflavin	20	47.7	[5][10]
Streptomyces coelicolor	+ Roseoflavin	20	20.7	[5][10]
Streptomyces coelicolor	+ Roseoflavin	40	Not Detected	[5][10]
Streptomyces davawensis	+ Riboflavin	20	23.5	[5][10]

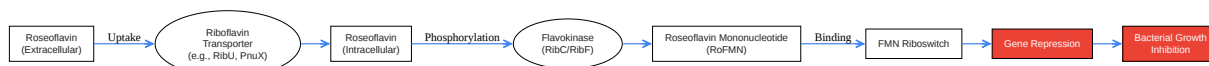
RibB: Riboflavin synthase.

Signaling Pathways and Experimental Workflows



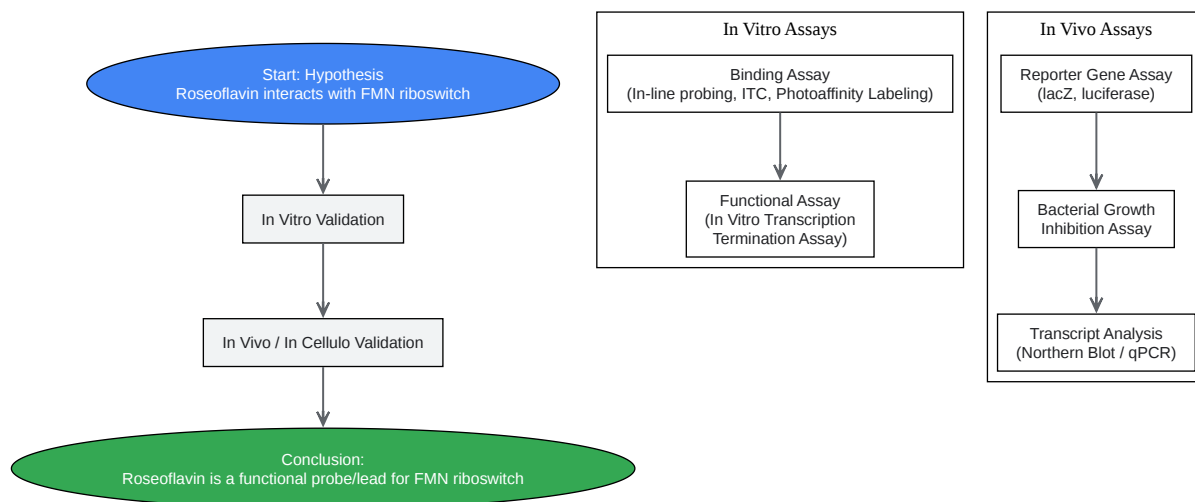
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Caption: FMN riboswitch regulation mechanism.



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Caption: **Roseoflavin's** metabolic activation and mechanism of action.



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Caption: Experimental workflow for studying FMN riboswitch function.

Experimental Protocols

Protocol 1: In Vitro Transcription Termination Assay

This assay assesses the ability of **roseoflavin** (or RoFMN) to induce premature transcription termination by binding to the FMN riboswitch.

Materials:

- Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter region.

- T7 RNA Polymerase.
- Ribonucleotide triphosphates (NTPs), including [α - 32 P]UTP or another labeled nucleotide.
- Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).
- **Roseoflavin** or RoFMN stock solution.
- FMN stock solution (for positive control).
- Stop solution (e.g., 8 M urea, 50 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
- Denaturing polyacrylamide gel (e.g., 8-10%).

Methodology:

- Prepare transcription reactions in separate tubes. For each reaction, combine transcription buffer, NTPs (with labeled UTP), and the linear DNA template.
- Add varying concentrations of **roseoflavin** or RoFMN to the experimental tubes. Include a no-ligand control and an FMN positive control.
- Pre-incubate the reactions at 37°C for 5-10 minutes to allow for ligand binding to the nascent RNA.
- Initiate transcription by adding T7 RNA Polymerase. Allow the reaction to proceed for 15-30 minutes at 37°C.
- Terminate the reactions by adding an equal volume of stop solution.
- Denature the samples by heating at 95°C for 3-5 minutes, then snap-cool on ice.
- Separate the RNA products on a denaturing polyacrylamide gel.
- Visualize the RNA bands using autoradiography or phosphorimaging.

- **Data Analysis:** Quantify the band intensities for the full-length transcript and the terminated product. Calculate the percentage of termination at each ligand concentration. The appearance of a shorter, terminated RNA product that increases in intensity with higher concentrations of **roseoflavin** indicates ligand-induced transcription termination.

Protocol 2: Bacterial Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of **roseoflavin** required to inhibit the growth of a specific bacterial strain.

Materials:

- Bacterial strain of interest (e.g., *Bacillus subtilis*, *Listeria monocytogenes*).[\[3\]](#)
- Appropriate liquid growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth, or a defined minimal medium).[\[3\]](#)
- **Roseoflavin** stock solution.
- 96-well microtiter plates.
- Spectrophotometer or microplate reader capable of measuring optical density at 600 nm (OD_{600}).

Methodology:

- Prepare a fresh overnight culture of the bacterial strain.
- The following day, dilute the overnight culture into fresh, pre-warmed medium to an OD_{600} of ~0.05.
- In a 96-well plate, prepare a two-fold serial dilution of **roseoflavin** in the growth medium. Include a no-drug control (medium only) and a sterility control (medium with **roseoflavin**, no bacteria).
- Inoculate each well (except the sterility control) with the diluted bacterial culture.

- Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.
- Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour for 8-24 hours).
- Data Analysis: The MIC is defined as the lowest concentration of **roseoflavin** that completely inhibits visible growth after the incubation period. Plotting OD₆₀₀ versus time for each concentration will generate growth curves, illustrating the dose-dependent effect of **roseoflavin**.

Protocol 3: In Vivo Reporter Gene Assay

This assay measures the effect of **roseoflavin** on gene expression controlled by an FMN riboswitch in living bacterial cells.

Materials:

- Bacterial strain engineered to express a reporter gene (e.g., lacZ encoding β -galactosidase or luc encoding luciferase) under the control of an FMN riboswitch.[\[1\]](#)[\[9\]](#)[\[13\]](#)
- Growth medium appropriate for the bacterial strain and for inducing the reporter system if necessary.
- **Roseoflavin** stock solution.
- Reagents for the specific reporter assay (e.g., ONPG for β -galactosidase assay, luciferin for luciferase assay).
- Lysis buffer.
- Spectrophotometer or luminometer.

Methodology:

- Grow the reporter strain overnight in the appropriate medium.
- Dilute the culture into fresh medium and grow to early- or mid-log phase (OD₆₀₀ ~0.2-0.5).

- Divide the culture into aliquots and add different concentrations of **roseoflavin** (e.g., a common concentration used is 100 μ M).[2][3] Include a no-**roseoflavin** control.
- Incubate the cultures for a defined period to allow for changes in gene expression (e.g., 1-2 hours).[2]
- Harvest the cells by centrifugation.
- Lyse the cells using an appropriate lysis buffer and method.
- Perform the reporter assay according to the manufacturer's protocol or a standard laboratory method (e.g., Miller assay for β -galactosidase).
- Normalize the reporter activity to the cell density (OD₆₀₀) or total protein concentration.
- Data Analysis: A dose-dependent decrease in reporter gene activity in the presence of **roseoflavin** indicates that it is binding to the FMN riboswitch and downregulating gene expression.[1][9]

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing thermodynamic parameters of the interaction.[14][15]

Materials:

- Isothermal titration calorimeter.
- Purified FMN riboswitch RNA, properly folded.
- **Roseoflavin** or RoFMN solution.
- Dialysis buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 20 mM MgCl₂, pH 8.3).[2]

Methodology:

- Thoroughly dialyze both the RNA and ligand solutions against the same buffer to minimize heat of dilution effects.

- Determine the accurate concentrations of the RNA and ligand solutions.
- Degas both solutions immediately before the experiment.
- Load the RNA solution (e.g., 10-20 μM) into the sample cell of the calorimeter.
- Load the ligand solution (e.g., 100-200 μM , typically 10-fold higher than RNA) into the injection syringe.
- Set the experimental parameters (temperature, injection volume, spacing between injections).
- Perform the titration experiment, which consists of a series of small injections of the ligand into the RNA solution. A control experiment injecting ligand into buffer should also be performed.
- Data Analysis: The raw data (heat released or absorbed per injection) is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_a or K_-), enthalpy (ΔH), and stoichiometry (n) of the interaction.[14][15]

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